

An In-depth Technical Guide to N-Desmethyl Clozapine-d8

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Compound of Interest		
Compound Name:	N-Desmethyl Clozapine-d8	
Cat. No.:	B1437066	Get Quote

This technical guide provides a comprehensive overview of **N-Desmethyl Clozapine-d8**, a deuterated analog of the major active metabolite of the atypical antipsychotic drug clozapine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its structure, physicochemical properties, and applications in experimental research.

Core Chemical and Physical Properties

N-Desmethyl Clozapine-d8, also known as Norclozapine-d8, is a stable isotope-labeled form of N-Desmethylclozapine. The deuterium labeling makes it an ideal internal standard for the quantification of N-desmethylclozapine in biological matrices by mass spectrometry-based methods.[1][2][3][4]

The chemical structure of **N-Desmethyl Clozapine-d8** is provided below:

Chemical Structure:

- IUPAC Name: 3-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-11H-benzo[b][5] [6]benzodiazepine[6][7]
- Molecular Formula: C₁₇H₉D₈ClN₄[8]
- Synonyms: N-Desmethylclozapine-d8, Norclozapine-d8, 8-Chloro-11-(1-piperazinyl-d8)-5H-dibenzo[B,E][5][6]diazepine dihydrochloride[8][9]



A summary of the key physicochemical properties of **N-Desmethyl Clozapine-d8** is presented in the table below.

Property	Value	Reference
Molecular Weight	320.85 g/mol	[6][9][10]
Exact Mass	320.1644 Da	[6][7]
CAS Number	1189888-77-4	[1][6][8]
Appearance	Solid, Light Yellow	[1][9]
Purity	>95% (HPLC)	[6][10]
Storage Temperature	-20°C	[6][10]

Quantitative Data

This section summarizes the key quantitative data related to N-Desmethyl Clozapine and its deuterated form, including mass spectrometry data for its detection and the receptor binding affinities of the non-deuterated active metabolite.

Mass Spectrometry Data

N-Desmethyl Clozapine-d8 is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of N-Desmethyl Clozapine. The table below lists the ion transitions commonly monitored.

Compound	Precursor Ion (m/z)	Product Ion(s) (m/z)	Reference
N-Desmethylclozapine	313	192, 227	[11][12]
Clozapine (for reference)	327	270, 296	[11][12]
Loxapine (Internal Standard)	328	271	[12]



Receptor Binding and Functional Activity of N-Desmethylclozapine

N-Desmethylclozapine is an active metabolite with a distinct pharmacological profile compared to its parent compound, clozapine.[13] It exhibits activity at various neurotransmitter receptors. [1][13]

Receptor	Assay Type	Value	Reference
Muscarinic M1 Receptor	IC50	55 nM	[14][15]
Muscarinic M1 Receptor	EC₅₀ (partial agonist)	115 nM (50% of acetylcholine response)	[14][15]
Serotonin 5-HT ₂ C Receptor	IC50	7.1 nM (rat choroid plexus)	[1]
Histamine H3 Receptor	pKi	5.33	[5]
Dopamine D2/D3 Receptors	Functional Activity	Weak partial agonist	[13]
δ-Opioid Receptor	Functional Activity	Agonist	[13]

Pharmacokinetic Properties of N-Desmethylclozapine

The pharmacokinetic parameters of N-Desmethylclozapine are crucial for understanding its contribution to the overall therapeutic effect and side-effect profile of clozapine.



Parameter	Value	Condition	Reference
Elimination Half-Life (Plasma)	13 hours	After oral administration of clozapine	[16]
Elimination Half-Life (RBC)	16 hours	After oral administration of clozapine	[16]
Plasma Protein Binding	90%	In patient serum	[17]
Renal Excretion	~5.3% of clozapine dose	Continuous therapy	[17]

Experimental Protocols

Detailed methodologies for key experiments involving **N-Desmethyl Clozapine-d8** and its non-labeled counterpart are outlined below.

Quantification of N-Desmethylclozapine in Human Plasma by LC-MS/MS

This protocol describes a typical method for the simultaneous determination of clozapine and N-desmethylclozapine in plasma using a deuterated internal standard.

- 1. Sample Preparation (Liquid-Liquid Extraction):
- To 0.5 mL of human plasma, add the internal standard solution (containing N-Desmethyl Clozapine-d8).
- Perform a single-step liquid-liquid extraction using an appropriate organic solvent.
- Vortex the mixture and centrifuge to separate the organic and aqueous layers.
- Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
- 2. Chromatographic Conditions:



- Column: C18 analytical column.
- Mobile Phase: Isocratic elution with a mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer.
- Flow Rate: Optimized for the specific column dimensions.
- Injection Volume: Typically 5-20 μL.
- 3. Mass Spectrometric Detection:
- Ionization: Positive ion electrospray ionization (ESI+).
- Mode: Multiple Reaction Monitoring (MRM).
- Ion Transitions: Monitor the specific precursor to product ion transitions for Ndesmethylclozapine and N-Desmethyl Clozapine-d8 as listed in Table 2.1.
- 4. Quantification:
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
- The concentration of N-desmethylclozapine in the unknown samples is determined from this calibration curve.

Muscarinic M1 Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of N-desmethylclozapine to the M1 muscarinic receptor.

- 1. Membrane Preparation:
- Use cell membranes from a cell line recombinantly expressing the human M1 muscarinic receptor.
- Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes.
- Resuspend the membrane pellet in the assay buffer.



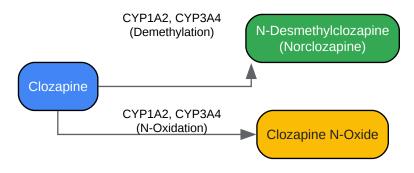
2. Binding Assay:

- In a 96-well plate, add the cell membranes, the radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS), and varying concentrations of the unlabeled competitor (N-desmethylclozapine).
- Incubate the plate to allow the binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the bound and free radioligand.
- Wash the filters to remove non-specifically bound radioligand.
- 3. Data Analysis:
- Measure the radioactivity on the filters using a scintillation counter.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to N-Desmethyl Clozapine.

Metabolic Pathway of Clozapine



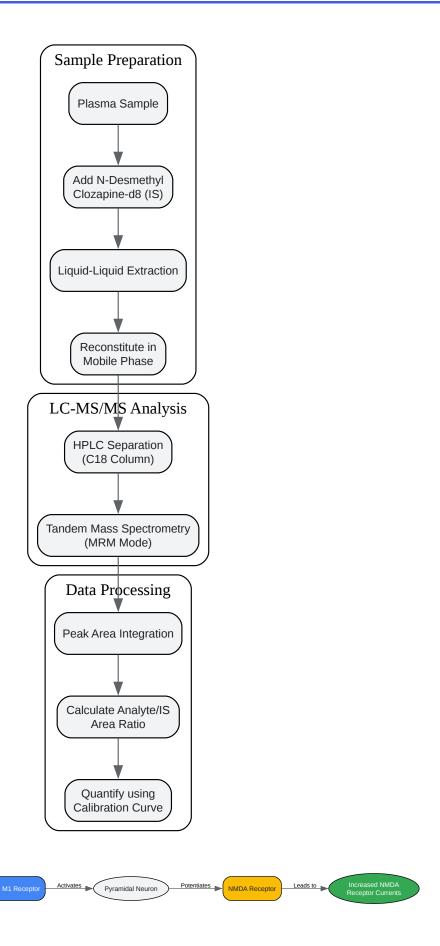
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Caption: Metabolic conversion of Clozapine to its major metabolites.



LC-MS/MS Quantification Workflow







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